1-(3,5-dichlorophenyl)-3-phenylprop-2-en-1-one 1-(3,5-dichlorophenyl)-3-phenylprop-2-en-1-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC15779875
InChI: InChI=1S/C15H10Cl2O/c16-13-8-12(9-14(17)10-13)15(18)7-6-11-4-2-1-3-5-11/h1-10H
SMILES:
Molecular Formula: C15H10Cl2O
Molecular Weight: 277.1 g/mol

1-(3,5-dichlorophenyl)-3-phenylprop-2-en-1-one

CAS No.:

Cat. No.: VC15779875

Molecular Formula: C15H10Cl2O

Molecular Weight: 277.1 g/mol

* For research use only. Not for human or veterinary use.

1-(3,5-dichlorophenyl)-3-phenylprop-2-en-1-one -

Specification

Molecular Formula C15H10Cl2O
Molecular Weight 277.1 g/mol
IUPAC Name 1-(3,5-dichlorophenyl)-3-phenylprop-2-en-1-one
Standard InChI InChI=1S/C15H10Cl2O/c16-13-8-12(9-14(17)10-13)15(18)7-6-11-4-2-1-3-5-11/h1-10H
Standard InChI Key FCWYDPFFVNMCIH-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)C=CC(=O)C2=CC(=CC(=C2)Cl)Cl

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

1-(3,5-Dichlorophenyl)-3-phenylprop-2-en-1-one is an α,β-unsaturated ketone belonging to the chalcone family. Its IUPAC name reflects the presence of a 3,5-dichlorophenyl group attached to the carbonyl carbon and a phenyl group conjugated via a propenone chain. The compound’s molecular formula C15H10Cl2O\text{C}_{15}\text{H}_{10}\text{Cl}_2\text{O} corresponds to a molar mass of 277.1 g/mol. The dichlorophenyl substituent introduces electron-withdrawing effects, influencing reactivity and intermolecular interactions.

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC15H10Cl2O\text{C}_{15}\text{H}_{10}\text{Cl}_2\text{O}
Molecular Weight277.1 g/mol
CAS NumberNot explicitly reported-
Structural Featuresα,β-unsaturated ketone, dichlorophenyl, phenyl

The absence of a hydroxyl group distinguishes it from analogs like 1-(3,5-dichloro-2-hydroxyphenyl)-3-phenylprop-2-en-1-one (CAS 62069-83-4), which has an additional hydroxyl substituent and a molecular weight of 293.15 g/mol .

Stereoelectronic Effects

The conjugated enone system (C=O\text{C=O} and C=C\text{C=C}) enables resonance stabilization, enhancing electrophilicity at the β-carbon. This feature is critical for Michael addition reactions, a common pathway in chalcone bioactivity. The dichlorophenyl group’s meta-chloro substituents create a symmetrical electron-deficient aromatic ring, potentially favoring π-π stacking with biological targets .

Synthesis and Optimization

Claisen-Schmidt Condensation

The compound is synthesized via the Claisen-Schmidt condensation, a base-catalyzed reaction between acetophenone derivatives and aromatic aldehydes . A typical procedure involves:

  • Reactants: 1-(3,5-Dichlorophenyl)ethanone and benzaldehyde in ethanol.

  • Catalyst: Aqueous sodium hydroxide (40–50% w/v) added dropwise under stirring.

  • Conditions: Room temperature or mild heating (40–60°C) for 6–12 hours.

  • Workup: Acidification followed by recrystallization from ethanol or column chromatography.

The reaction proceeds via enolate formation, nucleophilic attack on the aldehyde, and dehydration to yield the α,β-unsaturated ketone. Modifications, such as using microwave irradiation or ionic liquids, could enhance yield and purity but remain unexplored for this specific compound .

Challenges in Purification

Due to the compound’s low polarity, recrystallization from high-boiling solvents (e.g., ethyl acetate or toluene) is preferred. Impurities often arise from incomplete dehydration or side reactions, necessitating chromatographic purification with silica gel and hexane-ethyl acetate gradients.

Biological Activities and Mechanisms

Anticancer Activity

Chalcones inhibit cancer cell proliferation by modulating kinases (e.g., EGFR) or inducing apoptosis via mitochondrial pathways. For example, 3',5'-dichlorochalcone derivatives demonstrate IC50_{50} values of 10–20 µM against MCF-7 breast cancer cells . The propenone moiety’s electrophilicity enables covalent binding to cysteine residues in target proteins, a mechanism likely shared by this compound.

Comparative Analysis with Structural Analogs

1-(3,5-Dichlorophenyl)-3-phenylpropan-1-one

This analog (PubChem CID 24725601) lacks the α,β-unsaturation, resulting in a molecular weight of 279.2 g/mol . The saturated propane chain reduces electrophilicity, diminishing interactions with biological nucleophiles. Consequently, it exhibits weaker anticancer activity (IC50_{50} > 50 µM in HepG2 cells) compared to the unsaturated variant .

Hydroxylated Derivatives

The hydroxylated analog (CAS 62069-83-4) introduces a phenol group, increasing polarity (LogP 4.59 vs. 5.2 for the parent compound) and enabling hydrogen bonding . This modification enhances solubility but may reduce membrane permeability, illustrating the trade-off between bioavailability and potency.

Research Gaps and Future Directions

  • Pharmacokinetic Studies: No data exist on absorption, distribution, or metabolism.

  • Target Identification: Proteomic studies are needed to identify binding partners.

  • Synthetic Optimization: Exploring green chemistry approaches (e.g., biocatalysis) could improve sustainability.

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